(E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide

Overview

Description

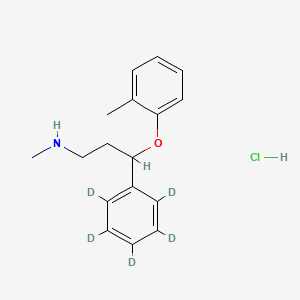

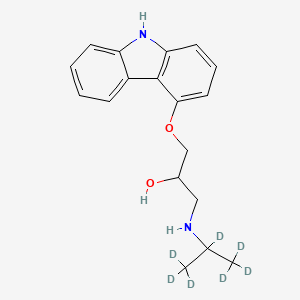

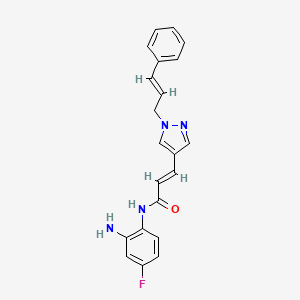

(E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide, also known as ENAFP-CP, is a novel synthetic compound of the pyrazole acrylamide family that has recently been studied for its potential applications in a variety of scientific fields. ENAFP-CP has a molecular weight of 393.43 g/mol and is composed of a cinnamyl group, an amino group, a pyrazole ring, and an acrylamide group. Its structure is shown below:

Scientific Research Applications

Traumatic Brain Injury Treatment

RGFP966 has been found to attenuate oxidative stress and inflammation after traumatic brain injury (TBI) by activating the Nrf2 pathway . It suppresses HDAC3 expression, promotes Nrf2 nuclear translocation, activates downstream antioxidant enzymes, mitigates excessive reactive oxygen species production, and alleviates nerve cell apoptosis . RGFP966 effectively reduces brain edema and histological damage and enhances neurological and cognitive function in rats with TBI .

Gouty Inflammation Alleviation

RGFP966 has been shown to alleviate monosodium urate crystals-induced gouty inflammation in mice . It reduces foot pad and ankle joint swelling, decreases neutrophils trafficking, and reduces IL-1β release . RGFP966 also inhibits IL-6 and TNF-α production in bone marrow-derived macrophages treated with MSU crystals .

Memory Enhancement

RGFP966 has been found to enhance long-term object memory acquisition and consolidation . It is neuroprotective and enhances long-term object-location memory .

Treatment of Huntington’s Disease

RGFP966 reduces the frequency of striatal CAG repeat expansions in mouse models of Huntington’s disease and reduces mHTT accumulation . It blocks the formation of reactive astrocytes .

Cocaine Addiction Treatment

In mouse studies, RGFP966 has been found to facilitate the extinction of cocaine-seeking behavior .

Amelioration of Amyloid-β Oligomer-Induced Synaptic Plasticity Impairment

RGFP966 has been shown to ameliorate amyloid-β oligomer-induced synaptic plasticity impairment .

Mechanism of Action

- RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3) . HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins. HDAC3, specifically, controls the acetylation of histones and non-histones, impacting the central nervous system’s response to damage .

- Additionally, RGFP966 has been shown to reduce the formation of reactive astrocytes, suggesting a broader impact on cellular responses .

- The downstream effects include reduced oxidative stress and protection against reactive oxygen species (ROS)-induced damage .

- RGFP966 has good blood-brain barrier (BBB) penetration, allowing it to reach the central nervous system .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

properties

IUPAC Name |

(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVQHYHDYFTPDV-VCABWLAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026037 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1357389-11-7 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.